molecular formula C12H12Cr2N2O11 B010894 4-Carboxypyridinium dichromate CAS No. 104316-83-8

4-Carboxypyridinium dichromate

Cat. No. B010894
M. Wt: 464.22 g/mol
InChI Key: FKDYXKGKDSICMQ-UHFFFAOYSA-P
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Description

4-Carboxypyridinium dichromate is a chemical compound with the empirical formula C12H12Cr2N2O11 . It has a molecular weight of 464.22 and is typically found as an orange to brown powder or crystalline powder .


Synthesis Analysis

While specific synthesis methods for 4-Carboxypyridinium dichromate were not found in the search results, pyridinium salts, which include 4-Carboxypyridinium dichromate, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics, including their synthetic routes .


Molecular Structure Analysis

The molecular structure of 4-Carboxypyridinium dichromate can be represented by the SMILES string OC(=O)c1ccncc1.OC(=O)c2ccncc2.OCr(=O)OCr(=O)=O . This representation provides a textual way to describe the structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Carboxypyridinium dichromate were not found in the search results, it’s worth noting that pyridinium salts, including 4-Carboxypyridinium dichromate, are known for their reactivity .


Physical And Chemical Properties Analysis

4-Carboxypyridinium dichromate appears as an orange to brown powder or crystalline powder . It has a molecular weight of 464.22 and an empirical formula of C12H12Cr2N2O11 .

Scientific Research Applications

  • Deprotection of Thiocarbonyl to Carbonyl Compounds : 3-Carboxypyridinium and 2,2′-bipyridinium chlorochromates have been used for the efficient deprotection of thiocarbonyl compounds to carbonyl compounds, showing high rates and yields under microwave irradiation (Mohammadpoor‐Baltork, Memarian, & Bahrami, 2004).

  • Selective Oxidation of Alcohols : The compound supported on alumina can oxidize alcohols in a solventless system, enhancing reaction efficiency and reducing waste disposal issues (Heravi, Kiakoojory, Mirza‐Aghayan, & Bolourtchian, 2001).

  • Antimicrobial Activities : Derivatives like pyridine-2-carboxylic acid exhibit strong antimicrobial activities against both Gram-positive and Gram-negative bacteria, with 4-Mpic showing the highest DNA interaction (Tamer et al., 2018).

  • Oxidation of Sulfides to Sulfoxides and Sulones : 3-Carboxypyridinium chlorochromate and aluminium chloride are effective for oxidizing sulfides to sulfoxides and sulones, showing tolerance to various functional groups (Mohammadpoor‐Baltork, Memarian, & Bahrami, 2005).

  • Electrochromic Properties : Novel derivatives like 2,4,6-Tri(pyridine-4-yl)pyridilium show stable, multicolor electrochromic changes with high coloration efficiency, and low switching time, suitable for electrochromic devices (Wang et al., 2014).

  • Cleavage of Carbon-Nitrogen Double Bonds : 3-Carboxypyridinium chlorochromate is an inexpensive and stable reagent for cleaving carbon-nitrogen double bonds under non-aqueous conditions (Baltork & Pouranshirvani, 1996).

  • Synthesis of Dual-Colored Electrochromic Materials : 4′-(4-Alkyl ester)-4,2′:6′,4′′-terpyridinium derivatives are synthesized for dual-colored electrochromic materials with potential in display systems (Long et al., 2017).

Safety And Hazards

4-Carboxypyridinium dichromate is classified as an oxidizing agent and is toxic . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for 4-Carboxypyridinium dichromate were not found in the search results, pyridinium salts, including 4-Carboxypyridinium dichromate, have been highlighted for their importance in various fields such as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

properties

IUPAC Name

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-1-3-7-4-2-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDYXKGKDSICMQ-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[NH+]=CC=C1C(=O)O.C1=C[NH+]=CC=C1C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cr2N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583516
Record name oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboxypyridinium dichromate

CAS RN

104316-83-8
Record name oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
C Lopez, A Gonzalez, FP Cossio… - Synthetic …, 1985 - Taylor & Francis
Two mild new chromium (VI) reagents derived from nicotinic acid and isonicotinic acid are described. Nicotinium dichromate (NDC) and isonicotinium dichromate (INDC) oxidize …
Number of citations: 78 www.tandfonline.com
C Karunakaran, S Suresh - Journal of physical organic …, 2004 - Wiley Online Library
… , such as pyridinium dichromate (PDC),1 quinolinium dichromate (QDC),2 imidazolium dichromate (IDC),3 3-carboxypyridinium dichromate (3CPDC),4 4-carboxypyridinium dichromate (…
Number of citations: 17 onlinelibrary.wiley.com
E Domínguez, C Iriondo, C Laborra… - Bulletin des Sociétés …, 1989 - Wiley Online Library
… (PCC), pyridinium dichromate (PDC), dimethylaminopyridinium chlorochromate (DMAPCC), 3-carboxypyridinium dichromate (NDC) and 4-carboxypyridinium dichromate (INDC) have …
Number of citations: 1 onlinelibrary.wiley.com
AK Mardhanpally, CR Kamatala, V Pulusu… - Chemical Data …, 2022 - Elsevier
Cornforth's Pyridinium dichromate (PDC), and Corey-Suggs Pyridinium chlorochromate (PCC) were accomplished as efficient reagents for selective oxidation of certain polyols (ROH) in …
Number of citations: 2 www.sciencedirect.com
AK Mardhanpally, SB Kodali, NR Jakku… - SN Applied …, 2020 - Springer
Potassium hydrogen sulfate (KHSO 4 ) mediated oxidation of certain alcohols (Polyols) has been studied by quinolinium bound Cr(VI) reagents like quinolinium dichromate (QDC) and …
Number of citations: 2 link.springer.com
V Radhika, D Vijaya Bharathi… - Proceedings of the …, 2012 - Springer
The conductance of nicotinium dichromate in the temperature range 283–313 K in aq-DMSO have been measured and the data have been analyzed on the lines of Kraus–Bray and …
Number of citations: 5 link.springer.com
MK Mohammadi, P Nasehi - International Journal of Chemical Engineering …, 2016 - ijcea.org
Oxidative coupling of thiols to the corresponding symmetrical disulfides were performed in the presence of silica gel supported tributylammonium fluorochromate (VI),(TBAFC), and …
Number of citations: 1 www.ijcea.org
K Akkaş - 2014 - open.metu.edu.tr
Conversion of alcohols to the corresponding carbonyl compounds is one of the key reactions in organic chemistry. For this, numerous methods have been developed. However, most of …
Number of citations: 4 open.metu.edu.tr
C Lopez, A Gonzalez, FP Cosio, C Palomo - Synth. Commun, 1985
Number of citations: 1
C Karunakaran, V Chidambaranathan - Revue Roumaine de Chimie, 1999 - CARTIMEX
Number of citations: 4

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